molecular formula C7H13O5P B12900602 Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate CAS No. 91675-26-2

Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate

Cat. No.: B12900602
CAS No.: 91675-26-2
M. Wt: 208.15 g/mol
InChI Key: MGMPSSPJXWEASA-UHFFFAOYSA-N
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Description

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H13O5P It is a derivative of phosphonic acid and features a tetrahydrofuran ring substituted with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-oxotetrahydrofuran with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the phosphite, which then attacks the carbonyl group of the tetrahydrofuran ring to form the desired product .

Industrial Production Methods

Industrial production of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, catalysts such as palladium or copper may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic attacks on electrophilic centers, while the carbonyl group can undergo nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phosphonate and carbonyl groups, which influence the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to simpler phosphonate compounds. This structural feature allows for more diverse applications and interactions in chemical reactions, making it a valuable compound in both research and industrial contexts .

Properties

CAS No.

91675-26-2

Molecular Formula

C7H13O5P

Molecular Weight

208.15 g/mol

IUPAC Name

5-dimethoxyphosphoryl-5-methyloxolan-2-one

InChI

InChI=1S/C7H13O5P/c1-7(5-4-6(8)12-7)13(9,10-2)11-3/h4-5H2,1-3H3

InChI Key

MGMPSSPJXWEASA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)P(=O)(OC)OC

Origin of Product

United States

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